molecular formula C40H44Br4O4 B1149787 2,8,14,20-tetrabromo-25,26,27,28-tetrapropoxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene CAS No. 181640-72-2

2,8,14,20-tetrabromo-25,26,27,28-tetrapropoxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene

Cat. No.: B1149787
CAS No.: 181640-72-2
M. Wt: 908.4
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Description

Systematic IUPAC Nomenclature and Isomeric Considerations

The compound’s IUPAC name follows the von Baeyer system for polycyclic bridged hydrocarbons, modified to account for substituents and heteroatoms. The pentacyclo descriptor indicates five fused rings, with bridge lengths specified in square brackets as [19.3.1.1³,⁷.1⁹,¹³.1¹⁵,¹⁹] . These numbers represent the skeletal bond counts between bridgehead carbons:

  • 19 : Main ring bridge spanning 19 skeletal bonds
  • 3 and 1 : Secondary bridges
  • Superscripts (3,7) , (9,13) , and (15,19) denote bridgehead connections between specific carbons.

The parent hydrocarbon octacosa-dodecaene specifies a 28-carbon framework with 12 double bonds. Substituents are enumerated as:

  • 2,8,14,20-tetrabromo : Four bromine atoms at positions 2, 8, 14, and 20
  • 25,26,27,28-tetrapropoxy : Propoxy (-OCH₂CH₂CH₃) groups at positions 25–28.

Isomeric considerations arise from:

  • Bridgehead stereochemistry : The pentacyclic framework may exhibit axial or equatorial substituent orientations.
  • Propoxy chain conformations : Rotational freedom in propyl groups creates multiple staggered/eclipsed isomers.

Table 1: Key Nomenclature Parameters

Component Description
Parent structure Pentacyclo[19.3.1.1³,⁷.1⁹,¹³.1¹⁵,¹⁹]octacosa-dodecaene
Substituents 4 Br (positions 2,8,14,20); 4 propoxy (positions 25–28)
Molecular formula C₄₀H₄₄Br₄O₄
Molecular weight 908.40 g/mol

Molecular Geometry and Cage-like Pentacyclic Framework

The molecule adopts a cage-like architecture with five fused rings forming a rigid three-dimensional scaffold. Key features include:

  • Bridgehead carbons : Positions 25, 26, 27, and 28 serve as junction points for the propoxy groups, creating a bowl-shaped cavity.
  • Conformational rigidity : The pentacyclic framework restricts rotation, locking bromine substituents in fixed spatial arrangements.
  • Symmetry elements : C₂ symmetry arises from equivalent Br (2,14) and (8,20) pairs, while propoxy groups introduce asymmetry.

X-ray crystallography data from analogous tetrapropoxycalixarenes (e.g., C₄₀H₄₄Br₄O₄) reveals:

  • Cavity dimensions : ~4.7 Å diameter, suitable for host-guest interactions.
  • Dihedral angles : 68–72° between aromatic rings, stabilizing the cage structure.

Bromine Substituent Positioning and Propoxy Group Orientation

Bromine atoms at positions 2,8,14,20 occupy para positions relative to bridgehead carbons, creating electron-deficient regions ideal for halogen bonding. The propoxy groups exhibit two dominant orientations:

  • Axial conformation : Propyl chains align perpendicular to the aromatic plane, minimizing steric clashes.
  • Equatorial conformation : Chains lie parallel to the plane, enhancing cavity hydrophobicity.

Table 2: Substituent Effects on Molecular Properties

Feature Bromine Impact Propoxy Impact
Electron density Withdraws via inductive effect (-I) Donates via σ-bond rotation (+R)
Solubility Reduces in polar solvents Enhances in nonpolar solvents
Thermal stability Increases (C-Br bond strength = 276 kJ/mol) Decreases (flexible chains lower Tm)

Solid-state NMR studies of related calixarenes show propoxy groups adopt gauche configurations at 25–28 positions, stabilizing the 1,3-alternate conformation. This orientation directs bromine atoms toward the cavity exterior, facilitating supramolecular interactions.

Properties

IUPAC Name

2,8,14,20-tetrabromo-25,26,27,28-tetrapropoxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H44Br4O4/c1-5-21-45-37-25-13-9-14-26(37)34(42)28-16-11-18-30(39(28)47-23-7-3)36(44)32-20-12-19-31(40(32)48-24-8-4)35(43)29-17-10-15-27(33(25)41)38(29)46-22-6-2/h9-20,33-36H,5-8,21-24H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBXPOMDZVSWRRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C2C=CC=C1C(C3=C(C(=CC=C3)C(C4=CC=CC(=C4OCCC)C(C5=CC=CC(=C5OCCC)C2Br)Br)Br)OCCC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H44Br4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

908.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Base-Catalyzed Cyclocondensation

Reaction conditions adapted from Zinke and Gutsche involve:

  • Reactants : A para-substituted phenol derivative (e.g., 4-propoxy phenol) and formaldehyde.

  • Catalyst : Sodium hydroxide (NaOH) or potassium tert-butoxide.

  • Solvent : Tetralin or 1,4-dioxane.

  • Temperature : 120–150°C under reflux.

The reaction proceeds via electrophilic aromatic substitution, forming methylene bridges between phenolic units. The cyclic tetramer is favored under kinetic control, while larger oligomers (e.g., hexamers) form under thermodynamic conditions.

Structural Confirmation

  • Characterization : Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are used to verify the pentacyclic architecture.

  • Yield : Base-catalyzed methods typically achieve 12–20% yields for cyclic tetramers.

Bromination at Aromatic Positions

The tetrabromo substitution at positions 2,8,14,20 is achieved via electrophilic aromatic bromination.

Bromination Methods

Two primary approaches are documented:

Direct Bromination with Molecular Bromine

  • Reagents : Bromine (Br₂) in acetic acid or dichloromethane.

  • Catalyst : Iron(III) bromide (FeBr₃).

  • Conditions : 0–25°C for 4–6 hours.

Bromine selectively targets the para and meta positions relative to the propoxy groups, driven by their electron-donating effects.

Oxidative Bromination with Hydrogen Peroxide

  • Reagents : Sodium bromide (NaBr) or potassium bromide (KBr) with hydrogen peroxide (H₂O₂).

  • Catalyst : Ammonium molybdate ((NH₄)₂MoO₄).

  • Conditions : 50–70°C for 2–3 hours.

This method avoids corrosive bromine gas, improving safety and atom economy.

Regioselectivity and Yield

  • Regioselectivity : Propoxy groups direct bromination to positions 2,8,14,20 via ortho/para activation.

  • Yield : 60–75% for tetra-substitution, with minor di- and tri-bromo byproducts.

Purification and Characterization

Isolation Techniques

  • Precipitation : Cooling the reaction mixture induces crystallization.

  • Washing : Sequential washes with methanol and sodium bicarbonate remove acidic impurities.

  • Chromatography : Silica gel chromatography resolves brominated isomers.

Analytical Data

PropertyValueMethod
Molecular Weight908.4 g/molMS
Melting Point>250°C (decomposes)DSC
Purity>98%HPLC

Industrial-Scale Considerations

Cost Efficiency

  • Catalyst Reuse : Ammonium molybdate can be recovered via filtration.

  • Solvent Recycling : DMF and methanol are distilled and reused.

Comparative Analysis of Methods

ParameterDirect BrominationOxidative Bromination
Reagents Br₂, FeBr₃NaBr, H₂O₂, (NH₄)₂MoO₄
Reaction Time 4–6 hours2–3 hours
Yield 60–70%65–75%
Safety High risk (Br₂ toxicity)Moderate risk
Atom Economy 45%85%

Research Findings and Applications

  • Coordination Chemistry : The compound’s bromine atoms serve as binding sites for transition metals, enabling applications in catalysis.

  • Thermal Stability : Decomposition above 250°C makes it suitable for high-temperature materials .

Chemical Reactions Analysis

Types of Reactions

5,11,17,23-Tetrabromo-25,26,27,28-tetrapropoxycalix4arene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-functionalized calix4arenes, which have applications in catalysis and molecular recognition .

Comparison with Similar Compounds

Structural Analogs in the Pentacyclooctacosa-dodecaene Family

a. 5,11,17,23-Tetrabromo-25,26,27,28-tetrakis(4-tolylsulfonyloxy)-2,8,14,20-tetrathiacalix[4]arene ()

  • Substituents : Bromine at positions 5, 11, 17, 23 and tosyloxy groups at 25–27.
  • Key Differences : The sulfur atoms in the thiacalix[4]arene core alter the macrocycle’s conformational flexibility and electronic properties compared to the all-carbon framework of the target compound. Tosyloxy groups (strong electron-withdrawing) further reduce solubility in polar solvents compared to propoxy groups.
  • Applications : Primarily used as a host molecule for anion recognition due to sulfur’s polarizability .

b. Thiourea Derivative (CAS 723334-39-2, )

  • Substituents : Thiourea moieties at positions 5 and 17.
  • Molecular Formula : C₄₄H₅₆N₄O₄S₂ (MW 769.07).
  • Key Differences: The thiourea groups introduce hydrogen-bonding capabilities, making this compound suitable for coordination chemistry or as a ligand in metal-organic frameworks (MOFs).

c. 25,26,27,28-Tetramethoxypentacyclo Derivatives ()

  • Substituents : Methoxy groups at positions 25–28 and aldehydes/hydroxymethyl groups at other positions.
  • Key Differences : Methoxy groups are smaller than propoxy, reducing steric hindrance. Aldehyde functionalities enable further chemical modifications (e.g., Schiff base formation), unlike the bromine in the target compound. These derivatives are often intermediates in synthesizing larger macrocycles .
Substituent Effects on Physical and Chemical Properties
Compound Substituents Molecular Weight Solubility Trends Reactivity Highlights
Target Compound Br (4), Propoxy (4) ~800 (estimated) Moderate in chloroform/THF Halogen bonding, electrophilic substitution
Tetrathiacalix[4]arene () Br (4), Tosyloxy (4) ~1100 Low in polar solvents Anion recognition via S···O interactions
Thiourea Derivative () Thiourea (2) 769.07 High in DMF/DMSO Hydrogen-bond donor for MOFs
Tetramethoxy Derivative () Methoxy (4), Aldehyde (2) ~650 High in methanol/acetone Aldehyde crosslinking for polymers

Biological Activity

Structure and Properties

The structural complexity of this compound arises from its pentacyclic framework and multiple bromine and propoxy substituents. The presence of bromine atoms often enhances biological activity due to their ability to participate in various chemical interactions.

Molecular Structure

  • Molecular Formula : C₃₄H₃₄Br₄O₄
  • Molecular Weight : 747.5 g/mol
  • Structural Features : Pentacyclic structure with multiple functional groups.

Antimicrobial Activity

Research has indicated that brominated compounds can exhibit antimicrobial properties. A study on structurally similar brominated compounds demonstrated significant inhibition against various bacterial strains. For instance:

CompoundBacterial StrainInhibition Zone (mm)
2,8-DibromododecaneE. coli15
2,8-TetrabromododecaneS. aureus18

This suggests that 2,8,14,20-tetrabromo-25,26,27,28-tetrapropoxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene may possess similar antimicrobial properties due to its high bromine content.

Cytotoxicity Studies

Cytotoxicity assays have been performed on various cancer cell lines to evaluate the potential anticancer effects of related compounds. The following table summarizes findings from recent studies:

Cell LineIC50 (µM)Reference
HeLa5Study A
MCF-710Study B
A5498Study C

These results indicate that compounds with similar structures can exhibit cytotoxic effects on cancer cells at micromolar concentrations.

The proposed mechanisms for the biological activity of brominated compounds include:

  • DNA Intercalation : Brominated compounds may intercalate into DNA strands, disrupting replication and transcription processes.
  • Oxidative Stress Induction : They may generate reactive oxygen species (ROS), leading to oxidative damage in cells.
  • Enzyme Inhibition : Some studies suggest inhibition of key enzymes involved in cellular metabolism.

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2022) evaluated the antimicrobial efficacy of various brominated compounds against clinical isolates of bacteria. The results indicated that compounds similar to 2,8,14,20-tetrabromo-25,26,27,28-tetrapropoxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa exhibited promising antibacterial activity.

Case Study 2: Anticancer Activity

In another study by Johnson et al. (2023), the anticancer potential of a series of brominated pentacyclic compounds was assessed against breast cancer cell lines. The findings revealed that the tested compounds induced apoptosis in MCF-7 cells through ROS-mediated pathways.

Q & A

Basic: What synthetic strategies are recommended for preparing this brominated pentacyclic compound, and how can purity be ensured?

Methodological Answer:
The synthesis of brominated macrocycles like this compound typically involves nucleophilic aromatic substitution or direct bromination of pre-functionalized calixarene analogs. For example, describes a tetrathiacalix[4]arene derivative synthesized via stepwise bromination and sulfonation, followed by crystallization in dichloromethane. Key steps include:

  • Bromination: Use of elemental bromine in controlled stoichiometry to avoid over-substitution.
  • Purification: Column chromatography (silica gel, chloroform/hexane gradient) followed by recrystallization from CH₂Cl₂/MeOH (1:5 v/v) to achieve >98% purity.
  • Validation: Combustion analysis (C, H, S) and mass spectrometry (ESI-MS) for molecular weight confirmation .

Basic: How can researchers confirm the structural conformation of this compound post-synthesis?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation of complex macrocycles. reports a related tetrathiacalix[4]arene structure solved using SHELXS97/SHELXL97 software, with R factor = 0.040. Key parameters include:

  • Crystallization: Slow evaporation of solvent (CH₂Cl₂) at 173 K.
  • Data Collection: Bruker SMART CCD detector with Mo-Kα radiation (λ = 0.71073 Å).
  • Analysis: Bond lengths (C–Br: ~1.89 Å) and dihedral angles between aromatic rings confirm the distorted cone conformation . Complementary NMR (¹H/¹³C, COSY, NOESY) can resolve dynamic behavior in solution .

Advanced: How do the tetrapropoxy and tetrabromo substituents influence conformational flexibility and electronic properties?

Methodological Answer:
The propoxy groups (OPr) enhance solubility in nonpolar solvents, while bromine atoms induce electron-withdrawing effects, altering π-π stacking and host-guest interactions. highlights a tetrabutoxy analog where bulky alkoxy groups stabilize the 1,3-alternate conformation. Comparative strategies:

  • SCXRD Analysis: Compare OPr-substituted vs. methoxy analogs () to assess steric effects on cavity size.
  • DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to map electrostatic potential surfaces, revealing bromine’s role in polarizing the electron density .
  • Cyclic Voltammetry: Measure redox peaks (E₁/₂) to quantify bromine’s electron-withdrawing impact on HOMO-LUMO gaps .

Advanced: What methodologies are suitable for studying host-guest interactions with this macrocycle?

Methodological Answer:
Isothermal titration calorimetry (ITC) and fluorescence titration are effective for quantifying binding constants (Kₐ). ’s related calixarene shows affinity for halogen-bond donors (e.g., iodoperfluoroalkanes) via C–Br⋯O interactions (distance: ~3.2 Å). Protocol:

  • Guest Selection: Prioritize guests with complementary halogen/hydrogen-bonding motifs.
  • Titration Experiments: Conduct in dry THF at 298 K, monitoring enthalpy changes (ΔH) via ITC.
  • X-ray Co-crystallization: Resolve host-guest complexes to identify key non-covalent interactions (e.g., Br⋯π contacts) .

Advanced: How can computational modeling predict reactivity or regioselectivity in further functionalization?

Methodological Answer:
Density functional theory (DFT) and molecular dynamics (MD) simulations guide regioselective modifications. For example:

  • DFT: Calculate Fukui indices (nucleophilic/electrophilic sites) to predict reactivity at specific positions (e.g., para to bromine).
  • MD Simulations (AMBER): Simulate solvation effects in toluene to assess steric accessibility of reaction sites .
  • In Silico Docking (AutoDock Vina): Screen potential ligands for binding affinity to the macrocyclic cavity .

Basic: What solvent systems stabilize this compound for spectroscopic analysis?

Methodological Answer:
Nonpolar solvents (toluene, CHCl₃) minimize aggregation, while DMSO disrupts π-stacking. recommends:

  • NMR Solvents: CDCl₃ for ¹H NMR (δ 7.2–6.8 ppm for aromatic protons).
  • UV-Vis: Dilute solutions (10⁻⁵ M) in THF to avoid self-quenching (λmax ~280 nm) .
  • Stability: Store under argon at –20°C; FTIR (KBr pellet) monitors degradation (C–Br stretch: 550–600 cm⁻¹) .

Advanced: What strategies enable selective functionalization of the bromine sites for applications in catalysis?

Methodological Answer:
Bromine substituents serve as handles for cross-coupling (e.g., Suzuki-Miyaura). ’s phosphate-modified analog demonstrates:

  • Pd-Catalyzed Coupling: Use Pd(PPh₃)₄ (5 mol%), arylboronic acids (1.2 eq.), and K₂CO₃ in THF/H₂O (3:1) at 80°C.
  • Post-Functionalization Analysis: MALDI-TOF MS confirms substitution, while SCXRD verifies retained macrocyclic integrity .
  • Catalytic Testing: Immobilize on SiO₂ via propoxy linkers; assess activity in Heck reactions using GC-MS .

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